2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide
Description
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound featuring a triazolopyrimidinone core fused with a thioether-linked acetamide group substituted at the nitrogen with an o-tolyl (ortho-methylphenyl) moiety. The triazolopyrimidinone scaffold is notable for its hydrogen-bonding capacity via the carbonyl and NH groups, which may enhance interactions with biological targets .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-4-2-3-5-10(9)15-12(21)8-22-14-18-17-13-16-11(20)6-7-19(13)14/h2-7H,8H2,1H3,(H,15,21)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBRSWQONNYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a triazolo-pyrimidine core, which is known for various pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H13N5O2S
- Molecular Weight : 315.35 g/mol
- CAS Number : 877637-94-0
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets through its triazole and pyrimidine moieties. The following mechanisms have been identified:
-
Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on several enzymes:
- Cholinesterases : Inhibition can enhance neurotransmitter levels, potentially aiding in conditions like Alzheimer's disease .
- Alkaline Phosphatase : Inhibition of this enzyme has implications in cancer therapy and metabolic disorders .
- Carbonic Anhydrase : This inhibition may have applications in treating glaucoma and epilepsy .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens, suggesting its potential as an antimicrobial agent .
- Anticancer Effects : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
Anticancer Activity Study :
A study evaluated the effect of a related triazolo-thiadiazine derivative on lung cancer cells (H157). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value indicating potent activity . -
Antimicrobial Efficacy :
Research demonstrated that compounds with similar structures exhibited broad-spectrum antibacterial activity. For instance, derivatives showed effectiveness against Gram-positive and Gram-negative bacteria in vitro assays .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Mechanism : The thiazole and triazole rings contribute to enhanced lipophilicity and membrane permeability.
- Activity : Studies have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 64–128 µg/mL for related compounds.
Anticancer Properties
The compound has shown promise in anticancer applications:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Cytotoxicity : Compounds with similar structures have demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest:
- Target Enzymes : Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
- Inhibitory Potency : Related compounds have shown IC50 values as low as 5 µM against AChE.
Case Study 1: Synthesis and Evaluation of Derivatives
A study published in Chemical Biology & Drug Design explored the synthesis of various derivatives based on the triazole scaffold. The derivatives were evaluated for their antimicrobial and anticancer activities. Results indicated that modifications at the N-acetamide position significantly influenced biological activity, with some derivatives outperforming established antibiotics in efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Research conducted by Zhang et al. focused on the SAR of triazole derivatives. By altering substituents on the thiazole ring, they found that electron-withdrawing groups enhanced antimicrobial activity while maintaining low cytotoxicity to human cells. This insight is crucial for designing new therapeutic agents.
Chemical Reactions Analysis
Oxidation of Thioether Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under mild oxidative conditions. This reaction is critical for modulating electronic properties and biological activity.
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivative | RT, 6 h | 78% | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | 0°C → RT, 12 h | 65% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that further oxidizes to sulfone under stronger conditions .
Nucleophilic Substitution at Sulfur
The thioether group participates in nucleophilic substitution reactions, enabling functionalization with amines, thiols, or alcohols.
| Nucleophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8 h | N-Benzyl derivative | 72% | |
| Sodium methoxide | MeOH, RT, 4 h | Methoxy-substituted analog | 68% |
Key Observation : The reaction rate is enhanced in polar aprotic solvents due to improved nucleophilicity .
Hydrolysis of Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 2-((7-oxo-7,8-dihydrotriazolo[4,3-a]pyrimidin-3-yl)thio)acetic acid | 12 h | 85% | |
| NaOH (10%), ethanol | Sodium salt of carboxylic acid | 3 h | 91% |
Note : Hydrolysis kinetics depend on steric hindrance from the o-tolyl group, which slightly reduces reaction rates compared to unsubstituted analogs .
Coordination with Metal Ions
The triazolopyrimidine core acts as a bidentate ligand, forming complexes with transition metals. These complexes are studied for catalytic and medicinal applications.
| Metal Salt | Ligand:Metal Ratio | Application | Reference |
|---|---|---|---|
| CuCl<sub>2</sub> | 2:1 | Antibacterial activity enhancement | |
| Fe(NO<sub>3</sub>)<sub>3</sub> | 1:1 | Catalytic oxidation studies |
Structural Analysis : Coordination occurs via the N1 and N4 atoms of the triazole ring, confirmed by X-ray crystallography in analogous compounds .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles through intramolecular cyclization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl<sub>3</sub> | Reflux, 4 h | Triazolo[4,3-a]pyrimidine-fused oxadiazole | 63% | |
| NH<sub>2</sub>NH<sub>2</sub> | Ethanol, 70°C, 6 h | Tetrazolo-pyrimidine hybrid | 58% |
Mechanism : Cyclization involves dehydration or condensation steps, often facilitated by Brønsted or Lewis acids .
Alkylation/Acylation Reactions
The acetamide’s NH group and triazole ring undergo alkylation or acylation to introduce diverse substituents.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | N-Alkylated acetamide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 76% | |
| Acetyl chloride | N-Acetyl derivative | Pyridine, RT, 2 h | 82% |
Synthetic Utility : Alkylation expands solubility profiles, while acylation enhances metabolic stability .
Comparison with Similar Compounds
Thieno-Triazolopyrimidine Derivatives
- Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (Compound 8): Core Structure: Replaces the pyrimidinone oxygen with a sulfur atom in a thieno-fused system. Substituents: Bromo and methyl groups at positions 8 and 9, respectively. The methyl ester (vs. acetamide) decreases polarity, likely affecting pharmacokinetics . Synthesis: Yield 65%, purity >95%, comparable to methods for triazolopyrimidinones .
Pyrrolo-Triazolopyrazine Derivatives
- N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide: Core Structure: Pyrrolo-triazolopyrazine with a cyclopentyl spacer. Substituents: 4-Cyanophenyl enhances electron-withdrawing properties.
Analogues with Varied Acetamide Substituents
N-(2-Chlorobenzyl) Derivative (BG72578)
- Structure : Replaces o-tolyl with 2-chlorobenzyl.
Morpholine-Containing Analogues
- 2-(6-Methyl-2-morpholinopyrimidin-4-ylthio)-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-acetohydrazide (7b): Substituents: Morpholine and thiazolidinone groups. Key Differences: The morpholine ring introduces polarity and hydrogen-bond acceptors, contrasting with the o-tolyl’s hydrophobicity. Thiazolidinone adds conformational rigidity .
Q & A
Q. What are the common synthetic routes for preparing 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often reacted with ethyl carboxylate intermediates in alcohol solvents (e.g., ethanol or methanol) under reflux conditions (~78°C) to form triazolo-pyrimidine cores. Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups and regioselectivity. Hydrazine’s role as a mild nucleophile in alcohol solvents ensures high yields (~80–90%) while minimizing side reactions .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
- -NMR : Signals for aromatic protons (e.g., o-tolyl group) appear in the δ 6.5–8.0 ppm range, while the thioether (-S-) and acetamide (-NHCO-) groups are identified via deshielded protons near δ 3.5–4.5 ppm.
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm the acetamide and triazole moieties.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Solvent selection is critical. Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side products, while alcohol solvents (e.g., ethanol) balance nucleophilicity and solubility. For example, shows that hydrazine in ethanol at 78°C achieves >85% yield. Catalyst screening (e.g., KCO or KI) and controlled temperature gradients (reflux vs. room temperature) can further reduce byproducts .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected 1H^1\text{H}1H-NMR splitting patterns?
Contradictions may arise from dynamic processes (e.g., tautomerism in the triazolo-pyrimidine core) or impurities. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity.
- Chromatographic Purification : HPLC or column chromatography to isolate pure fractions for re-analysis .
Q. What methodologies are recommended for assessing the compound’s biological activity in antimicrobial studies?
- MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution.
- Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours.
- Synergy Studies : Combine with known antibiotics (e.g., ampicillin) to assess potentiation. Structural analogs in show broad-spectrum activity, suggesting similar protocols apply .
Q. How can computational modeling predict physicochemical properties relevant to drug discovery?
Tools like Schrödinger Suite or Gaussian can calculate:
- LogP : Hydrophobicity (critical for membrane permeability).
- pKa : Ionization states at physiological pH.
- Polar Surface Area (PSA) : Predicts blood-brain barrier penetration. highlights computed properties (e.g., LogD at pH 7.4) aligning with Lipinski’s Rule of Five, guiding lead optimization .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C typical for heterocycles).
- Photostability : Store in amber vials to prevent UV-induced degradation.
- Hydrolytic Stability : Susceptibility to hydrolysis (e.g., acetamide cleavage) can be tested in buffer solutions at pH 1–13 .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thioether Linkage : Replacement with sulfone or methylene groups alters electron density and binding affinity.
- o-Tolyl Substitution : Meta/para substituents (e.g., -OCH, -Cl) modulate steric and electronic effects. demonstrates that triazole ring substitutions (e.g., ethoxyphenyl) enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
